(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-pyridin-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4/c1-15-9-11-27-20(13-17(14-24)19-4-2-3-10-25-19)22(26-21(27)12-15)16-5-7-18(23)8-6-16/h2-13H,1H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIKNRUQJIOML-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC=CC=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC=CC=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile is a synthetic derivative belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a detailed overview of its synthesis, characterization, and biological evaluation based on various studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight and structure.
For example, one study reported the synthesis of several derivatives of imidazo[1,2-a]pyridine, including this compound, with yields ranging from 56% to 57% and melting points around 243 °C to 262 °C .
Antimicrobial Activity
The biological activity of the compound was assessed against various bacterial and fungal strains. The results are summarized in the following table:
| Compound Variation | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| C6H5 (Phenyl) | B.coccus: 17, S.aureus: 16, Pseudomonas: 13, E.coli: 12 | A.niger: 19 |
| 4-CH3-C6H4 | B.coccus: 15, S.aureus: 13, Pseudomonas: 15, E.coli: 14 | A.niger: 13 |
| 4-Cl-C6H4 | B.coccus: 18, S.aureus: 18, Pseudomonas: 15, E.coli: 16 | A.niger: 14 |
| Standard Drugs | Ampicillin: 20, Ciprofloxacin: 24 | Greseofulvin: 24 |
The data indicates that the compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus coccus, as well as antifungal activity against Aspergillus niger .
While specific mechanisms were not extensively detailed in the literature reviewed, compounds within this class often interact with cellular targets involved in DNA replication and protein synthesis. The presence of the imidazo[1,2-a]pyridine moiety suggests potential interference with nucleic acid metabolism or enzyme inhibition pathways.
Case Studies
A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The results showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. However, detailed IC50 values for this specific compound were not provided in the reviewed literature.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Key analogs and their substituent variations are highlighted below:
Key Observations :
Substituent Position and Activity :
- The presence of a nitro group on aryl rings (e.g., in Compound 2d) is associated with antimicrobial activity, but nitroimidazole derivatives were inactive against mycobacteria, highlighting the nuanced role of substituent placement .
- The chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to nitro or ester groups in analogs .
Electron-Withdrawing Groups :
- The nitrile group in the target compound could improve metabolic stability compared to nitro groups, which are prone to reduction in vivo .
Heterocyclic Modifications :
Physicochemical and Spectroscopic Comparisons
- Melting Points : Compound 2d (215–217°C) has a higher melting point than typical imidazo[1,2-a]pyridines, likely due to nitro and ester groups enhancing crystallinity . The target compound’s nitrile group may reduce melting point via decreased polarity.
- Spectroscopy : IR and NMR data for Compound 2d (e.g., C=O stretch at ~1700 cm⁻¹) contrast with the target compound’s expected nitrile absorption (~2200 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
